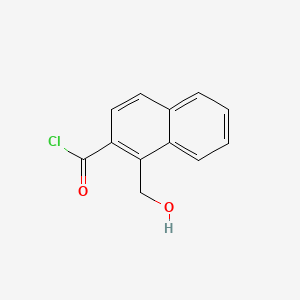
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride is an organic compound with the molecular formula C12H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a hydroxymethyl group and a carbonyl chloride group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-(hydroxymethyl)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(Hydroxymethyl)naphthalene+SOCl2→1-(Hydroxymethyl)naphthalene-2-carbonyl chloride+SO2+HCl
The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride ion.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The carbonyl chloride group can be reduced to form a hydroxymethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides or esters, depending on the nucleophile used.
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-carbaldehyde.
Reduction: Formation of 1-(hydroxymethyl)naphthalene.
Scientific Research Applications
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carbonyl chloride depends on the specific reaction or application. In nucleophilic substitution reactions, the carbonyl chloride group acts as an electrophile, attracting nucleophiles to replace the chloride ion. In oxidation reactions, the hydroxymethyl group undergoes electron transfer to form oxidized products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparison with Similar Compounds
1-(Hydroxymethyl)naphthalene-2-carbonyl chloride can be compared with other similar compounds, such as:
1-Naphthoyl chloride: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.
2-Naphthoyl chloride: Similar structure but with the carbonyl chloride group at a different position, affecting its reactivity and applications.
1-(Hydroxymethyl)naphthalene: Lacks the carbonyl chloride group, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its dual functional groups, which provide versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-(hydroxymethyl)naphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)10-6-5-8-3-1-2-4-9(8)11(10)7-14/h1-6,14H,7H2 |
InChI Key |
IRZNRKQHMTWFFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
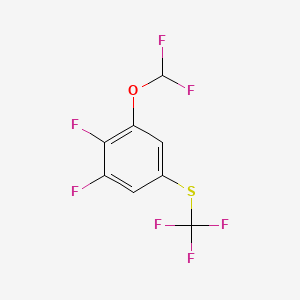
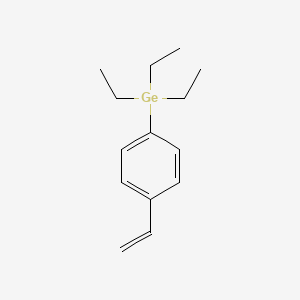
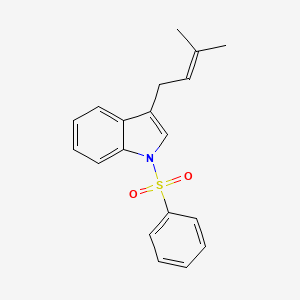

![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
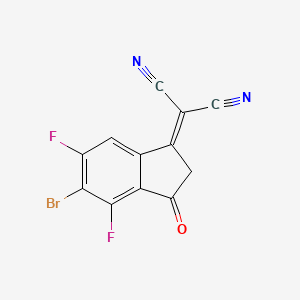


![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14063448.png)


